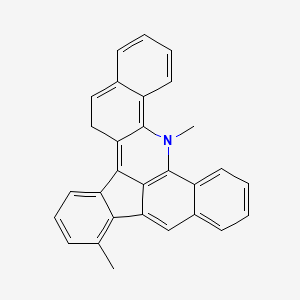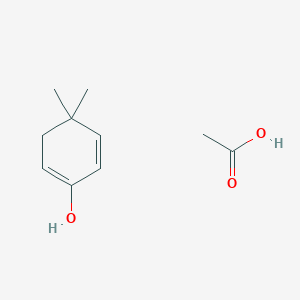![molecular formula C12H6O2 B14662184 Cyclobuta[b]naphthalene-1,2-dione CAS No. 41634-34-8](/img/structure/B14662184.png)
Cyclobuta[b]naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobuta[b]naphthalene-1,2-dione is an organic compound with the molecular formula C12H6O2. It is a derivative of naphthalene, characterized by a fused cyclobutane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobuta[b]naphthalene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene. This process yields Diels-Alder adducts, which, upon flash vacuum pyrolysis, produce this compound . Another method involves the pyrolysis of benz[f]indene-1,2,3-trione .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Cyclobuta[b]naphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Cyclobuta[b]naphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of cyclobuta[b]naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to interfere with the synthesis of fungal cell walls, leading to cell lysis . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Cyclobuta[b]naphthalene-1,2-dione can be compared with other similar compounds, such as:
Cyclobuta[a]naphthalene-1,2-dione: Similar in structure but differs in the position of the cyclobutane ring.
Cyclobuta[b]pyridine-1,2-dione: Contains a pyridine ring instead of a naphthalene ring.
Benzocyclobutene-1,2-dione: A simpler analog with a benzene ring instead of a naphthalene ring.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
41634-34-8 |
|---|---|
Fórmula molecular |
C12H6O2 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
cyclobuta[b]naphthalene-1,2-dione |
InChI |
InChI=1S/C12H6O2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(11)14/h1-6H |
Clave InChI |
HNXXOMDHBKFZFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


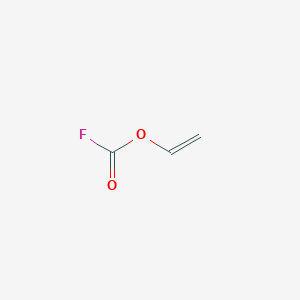

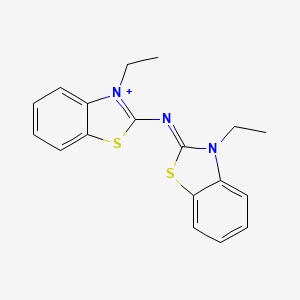
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
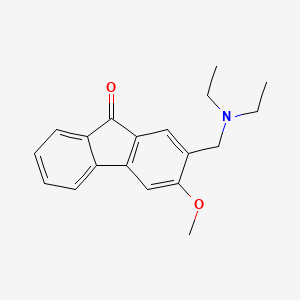
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
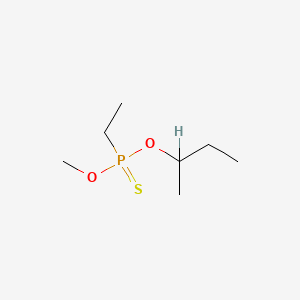
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)


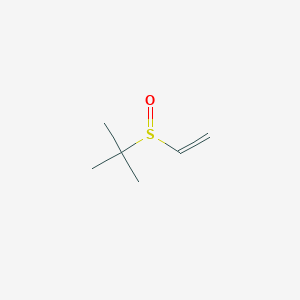
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
